molecular formula C12H11F4NO B15315833 N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide

N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide

Cat. No.: B15315833
M. Wt: 261.21 g/mol
InChI Key: CMCASSBLQHGSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide is a chemical compound known for its unique properties and diverse applications in scientific research. This compound features a tetrafluorocyclobutyl group attached to a phenyl ring, which is further connected to an acetamide group. Its structure imparts distinct chemical and physical characteristics, making it valuable in various fields such as drug synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide typically involves the reaction of 4-(2,2,3,3-tetrafluorocyclobutyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-(2,2,3,3-tetrafluorocyclobutyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The aniline derivative is slowly added to the acetic anhydride solution while maintaining the temperature. The mixture is then stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial processes may incorporate advanced purification methods such as chromatography to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique fluorinated structure.

    Industry: The compound is employed in the development of advanced materials, including coatings and adhesives, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorocyclobutyl group enhances the compound’s binding affinity and selectivity towards these targets. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, facilitating strong and specific interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound features a trifluoromethyl group instead of a tetrafluorocyclobutyl group, resulting in different chemical and physical properties.

    N4-substituted sulfonamides: These compounds contain sulfonamide moieties and exhibit different biological activities compared to N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide.

Uniqueness

This compound is unique due to its tetrafluorocyclobutyl group, which imparts distinct chemical stability and reactivity. This structural feature enhances its potential in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H11F4NO

Molecular Weight

261.21 g/mol

IUPAC Name

N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide

InChI

InChI=1S/C12H11F4NO/c1-7(18)17-9-4-2-8(3-5-9)10-6-11(13,14)12(10,15)16/h2-5,10H,6H2,1H3,(H,17,18)

InChI Key

CMCASSBLQHGSHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CC(C2(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.